molecular formula C9H13N3O B11742442 6-(cyclopentyloxy)-3-Pyridazinamine

6-(cyclopentyloxy)-3-Pyridazinamine

Cat. No.: B11742442
M. Wt: 179.22 g/mol
InChI Key: LMRBLHZUMBHBPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Cyclopentyloxy)-3-Pyridazinamine is an organic compound that belongs to the pyridazine family Pyridazines are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 2 of a six-membered ring The addition of a cyclopentyloxy group at the 6th position and an amine group at the 3rd position makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Cyclopentyloxy)-3-Pyridazinamine typically involves the following steps:

    Cyclopentyloxy Group Introduction: The cyclopentyloxy group can be introduced via nucleophilic substitution reactions. Cyclopentanol is often used as a starting material, which reacts with a suitable leaving group on the pyridazine ring.

    Amine Group Introduction: The amine group at the 3rd position can be introduced through amination reactions. This can be achieved using ammonia or amine derivatives under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for efficient production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridazine ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

6-(Cyclopentyloxy)-3-Pyridazinamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(Cyclopentyloxy)-3-Pyridazinamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    6-(Cyclopentyloxy)-3-Pyridazinecarboxylic Acid: This compound has a carboxylic acid group instead of an amine group, leading to different chemical properties and applications.

    6-(Cyclopentyloxy)-3-Pyridazinone:

Uniqueness: 6-(Cyclopentyloxy)-3-Pyridazinamine is unique due to its specific functional groups and their positions on the pyridazine ring

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

6-cyclopentyloxypyridazin-3-amine

InChI

InChI=1S/C9H13N3O/c10-8-5-6-9(12-11-8)13-7-3-1-2-4-7/h5-7H,1-4H2,(H2,10,11)

InChI Key

LMRBLHZUMBHBPG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=NN=C(C=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.